molecular formula C7H14O2 B3329628 3-(2-Hydroxyethyl)cyclopentan-1-ol CAS No. 61478-09-9

3-(2-Hydroxyethyl)cyclopentan-1-ol

Cat. No.: B3329628
CAS No.: 61478-09-9
M. Wt: 130.18 g/mol
InChI Key: RVOYBCULFYEQIT-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)cyclopentan-1-ol is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . It is a cyclopentane derivative with a hydroxyethyl group attached to the third carbon of the cyclopentane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound may also modulate enzymatic activities and cellular signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group at the third carbon of the cyclopentane ring allows for unique reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

3-(2-hydroxyethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-4-3-6-1-2-7(9)5-6/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOYBCULFYEQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Hydroxyethyl)cyclopentan-1-ol
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Reactant of Route 4
3-(2-Hydroxyethyl)cyclopentan-1-ol
Reactant of Route 5
3-(2-Hydroxyethyl)cyclopentan-1-ol
Reactant of Route 6
3-(2-Hydroxyethyl)cyclopentan-1-ol

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